
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, commonly known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation is associated with several diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promise as a therapeutic agent in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.
Mechanism Of Action
AZD8055 binds to the ATP-binding site of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, preventing its activation and downstream signaling. This leads to the inhibition of several downstream effectors, including p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. AZD8055 also inhibits the activity of AKT, a key regulator of cell survival and metabolism.
Biochemical and physiological effects:
AZD8055 has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to tumor regression. In models of diabetes, it improves glucose tolerance and insulin sensitivity, potentially through the activation of AMPK and the inhibition of gluconeogenesis. In models of neurodegeneration, it has been shown to protect against neuronal damage and improve cognitive function.
Advantages And Limitations For Lab Experiments
AZD8055 has several advantages for use in lab experiments, including its high potency and specificity for N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, its use in clinical trials has been limited by its toxicity and off-target effects, which can lead to adverse events.
Future Directions
Several future directions for the study of AZD8055 are currently being explored. These include the development of new analogs with improved pharmacokinetic properties and reduced toxicity, the investigation of combination therapies with other targeted agents, and the exploration of its potential as a therapeutic agent in other diseases beyond cancer and diabetes. Additionally, the role of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide in aging and longevity is an area of active research, and AZD8055 may have potential as an anti-aging agent.
Synthesis Methods
AZD8055 can be synthesized by several methods, including the reaction of 3-methoxyazetidine with 4-bromoaniline, followed by N-alkylation with isobutyryl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same compound.
Scientific Research Applications
AZD8055 has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has also been investigated in models of diabetes, neurodegeneration, and other diseases associated with N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide dysregulation. In these studies, AZD8055 has been shown to inhibit N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide signaling, leading to reduced cell proliferation, increased apoptosis, and altered metabolism.
properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)14(17)15-11-4-6-12(7-5-11)16-8-13(9-16)18-3/h4-7,10,13H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRGKCHXVQQUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)
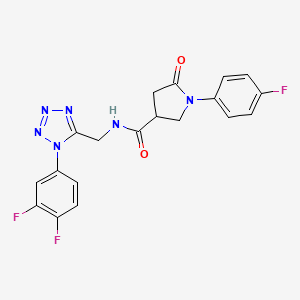
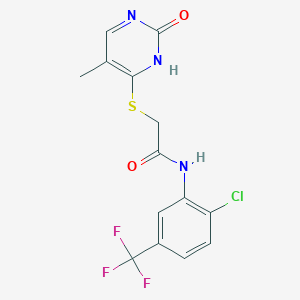
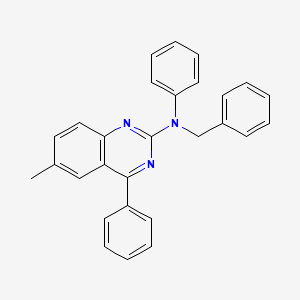
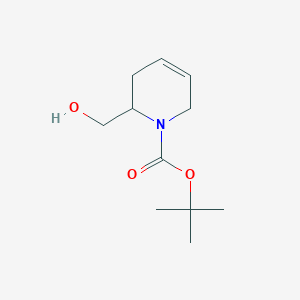
![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)


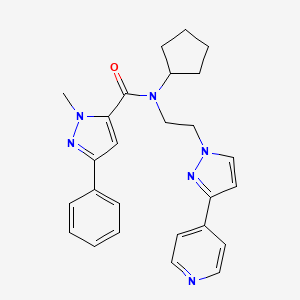
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)
![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)